N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound known for its significant role in medicinal chemistry This compound is characterized by its unique structure, which includes a pyrazolopyrimidine core, a fluorobenzyl group, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide involves multiple steps, starting from commercially available precursors
Formation of Pyrazolopyrimidine Core: This step typically involves the condensation of an appropriate pyrazole derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides and suitable nucleophiles.
Attachment of Phenoxypropanamide Moiety: The final step involves the coupling of the intermediate with phenoxypropanamide, usually through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with soluble guanylate cyclase (sGC). This compound stimulates sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels result in vasodilation, reduced smooth muscle proliferation, and inhibition of platelet aggregation . These effects make it a valuable agent in the treatment of conditions like chronic heart failure.
Comparison with Similar Compounds
Similar Compounds
Vericiguat: A soluble guanylate cyclase stimulator used for treating chronic heart failure.
Riociguat: Another sGC stimulator used for treating pulmonary hypertension.
Uniqueness
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyrazolopyrimidine core with a fluorobenzyl group and a phenoxypropanamide moiety differentiates it from other sGC stimulators, potentially offering unique therapeutic benefits and a different safety profile.
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-16(32-18-8-3-2-4-9-18)22(30)25-11-12-29-21-19(13-27-29)23(31)28(15-26-21)14-17-7-5-6-10-20(17)24/h2-10,13,15-16H,11-12,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKFZCXBQJSYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.